3',4'-Difluoro-2,2-dimethylpropiophenone
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Overview
Description
Preparation Methods
The synthesis of 3’,4’-Difluoro-2,2-dimethylpropiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and yield.
Chemical Reactions Analysis
3’,4’-Difluoro-2,2-dimethylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired product formation.
Scientific Research Applications
3’,4’-Difluoro-2,2-dimethylpropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily exerted through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
3’,4’-Difluoro-2,2-dimethylpropiophenone can be compared with other similar compounds, such as:
3’,4’-Dichloro-2,2-dimethylpropiophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
3’,4’-Dimethoxy-2,2-dimethylpropiophenone:
3’,4’-Difluoroacetophenone: Lacks the dimethyl groups, resulting in distinct chemical behavior and applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGPGJGIXVYOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642484 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-74-7 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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